1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one
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Overview
Description
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one is a complex organic compound that features a bicyclic structure with a fluorine atom and a phenoxy group. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo[3.2.1]octan-3-ol
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo)-
Uniqueness
1-{3-Fluoro-8-azabicyclo[321]octan-8-yl}-2-(3-methylphenoxy)ethan-1-one is unique due to the presence of the fluorine atom and the phenoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-11-3-2-4-15(7-11)20-10-16(19)18-13-5-6-14(18)9-12(17)8-13/h2-4,7,12-14H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDUNXFAGKMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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